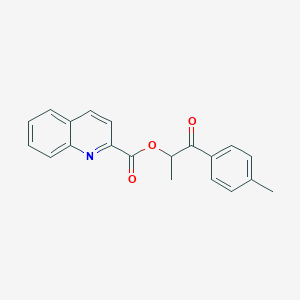
1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate
Overview
Description
1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal, synthetic organic, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate typically involves the reaction of 4-methylacetophenone with quinoline-2-carboxylic acid under specific conditions. One common method includes the use of a Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Another quinoline derivative with significant therapeutic potential.
Uniqueness
1-(4-Methylphenyl)-1-oxopropan-2-yl quinoline-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a quinoline ring with a 4-methylphenyl group and a carboxylate ester makes it a versatile compound for various applications .
Properties
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-7-9-16(10-8-13)19(22)14(2)24-20(23)18-12-11-15-5-3-4-6-17(15)21-18/h3-12,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKGKPNNNBTGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-methylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3997329.png)
![Methyl 4-[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amido]benzoate](/img/structure/B3997334.png)

![1-{4-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-nitrophenyl}piperidine-4-carboxamide](/img/structure/B3997344.png)

amine hydrochloride](/img/structure/B3997354.png)
![1-[(4,5-diphenyl-3-thienyl)carbonyl]piperidine](/img/structure/B3997362.png)
![4-[3-(diethylamino)-7H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl]phenol](/img/structure/B3997367.png)
![4-(3A,4,5,11C-Tetrahydro-3H-benzo[F]cyclopenta[C]quinolin-4-YL)-2-nitrophenol](/img/structure/B3997368.png)
![(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3997386.png)
![(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B3997408.png)



